molecular formula C25H21N5O4 B12688063 Ethyl 5-oxo-1-phenyl-4-((p-(phenylcarbamoyl)phenyl)azo)-2-pyrazoline-3-carboxylate CAS No. 23622-57-3

Ethyl 5-oxo-1-phenyl-4-((p-(phenylcarbamoyl)phenyl)azo)-2-pyrazoline-3-carboxylate

Cat. No.: B12688063
CAS No.: 23622-57-3
M. Wt: 455.5 g/mol
InChI Key: BOEYUOOSUXSRCQ-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-1-phenyl-4-((p-(phenylcarbamoyl)phenyl)azo)-2-pyrazoline-3-carboxylate is a complex organic compound that belongs to the class of pyrazoline derivatives This compound is characterized by its unique structure, which includes an azo group, a phenylcarbamoyl group, and a pyrazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-oxo-1-phenyl-4-((p-(phenylcarbamoyl)phenyl)azo)-2-pyrazoline-3-carboxylate typically involves multiple steps. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1 and proceeds under mild conditions to yield the desired pyrazoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-1-phenyl-4-((p-(phenylcarbamoyl)phenyl)azo)-2-pyrazoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylcarbamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl 5-oxo-1-phenyl-4-((p-(phenylcarbamoyl)phenyl)azo)-2-pyrazoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-1-phenyl-4-((p-(phenylcarbamoyl)phenyl)azo)-2-pyrazoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with biological macromolecules. The phenylcarbamoyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-oxo-1-phenyl-4-((p-(phenylcarbamoyl)phenyl)azo)-2-pyrazoline-3-carboxylate is unique due to the presence of both the azo and phenylcarbamoyl groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and interactions, making the compound versatile for various applications.

Properties

CAS No.

23622-57-3

Molecular Formula

C25H21N5O4

Molecular Weight

455.5 g/mol

IUPAC Name

ethyl 5-oxo-1-phenyl-4-[[4-(phenylcarbamoyl)phenyl]diazenyl]-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C25H21N5O4/c1-2-34-25(33)22-21(24(32)30(29-22)20-11-7-4-8-12-20)28-27-19-15-13-17(14-16-19)23(31)26-18-9-5-3-6-10-18/h3-16,21H,2H2,1H3,(H,26,31)

InChI Key

BOEYUOOSUXSRCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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